molecular formula C23H19FO7S B11059050 methyl 3-(1,3-benzodioxol-5-yl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate

methyl 3-(1,3-benzodioxol-5-yl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate

Cat. No.: B11059050
M. Wt: 458.5 g/mol
InChI Key: MXJBWUVNAQXDAY-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-yl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a fluorophenyl group, and a pyranone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,3-benzodioxol-5-yl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorophenyl halide reacts with a thiol derivative.

    Construction of the Pyranone Moiety: The pyranone ring can be synthesized through a series of aldol condensation reactions, followed by cyclization and oxidation steps.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterifying the carboxylic acid group with methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyranone ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, the compound may exhibit various activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structural components suggest it could interact with biological targets relevant to diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(1,3-benzodioxol-5-yl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound’s fluorophenyl group may enhance binding affinity to certain receptors, while the benzodioxole ring could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate: Lacks the fluorophenyl and pyranone moieties, making it less complex.

    3-(4-Fluorophenyl)-3-hydroxypropanoic acid: Contains the fluorophenyl group but lacks the benzodioxole and pyranone rings.

    Methyl 3-(1,3-benzodioxol-5-yl)-3-(4-oxo-4H-pyran-2-yl)propanoate: Similar structure but without the fluorophenyl group.

Uniqueness

The uniqueness of methyl 3-(1,3-benzodioxol-5-yl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate lies in its combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19FO7S

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-[6-[(4-fluorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]propanoate

InChI

InChI=1S/C23H19FO7S/c1-28-21(26)10-17(13-2-7-19-20(8-13)30-12-29-19)23-22(27)18(25)9-15(31-23)11-32-16-5-3-14(24)4-6-16/h2-9,17,27H,10-12H2,1H3

InChI Key

MXJBWUVNAQXDAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)C3=C(C(=O)C=C(O3)CSC4=CC=C(C=C4)F)O

Origin of Product

United States

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